molecular formula C9H15NS B1423771 (Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine CAS No. 1250599-64-4

(Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine

Cat. No.: B1423771
CAS No.: 1250599-64-4
M. Wt: 169.29 g/mol
InChI Key: ALZOQYQLEFEYAB-UHFFFAOYSA-N
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Description

(Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine, with the molecular formula C9H15NS and a molecular weight of 169.29 g/mol, is a synthetic organic compound of significant interest in pharmacological and medicinal chemistry research . This amine features a thiophene ring, a heterocyclic structure known to influence the bioavailability and metabolic pathways of bioactive molecules, making it a valuable scaffold for investigating structure-activity relationships . This compound is closely related to a class of stimulant agents known as thiophene-based amphetamine analogues, such as thiopropamine . These compounds are primarily studied for their potential interactions with neurotransmitter systems in the central nervous system. The primary research applications for (Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine include use as a key intermediate in organic synthesis and as a pharmacophore for designing novel ligands. It serves as a building block for the development and study of compounds that may act as monoamine reuptake inhibitors or releasing agents, particularly targeting the norepinephrine and dopamine transporters . Researchers also utilize this compound to explore the metabolic fate of thiophene-containing drugs, which can form active S-oxide metabolites, and their potential interaction with enzymes like cytochrome P450 (CYP2C) and monoamine oxidase (MAO) . This product is provided as a liquid and should be stored at 4°C . It is intended for research and laboratory use only. It is not for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-(1-thiophen-3-ylethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS/c1-7(2)10-8(3)9-4-5-11-6-9/h4-8,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZOQYQLEFEYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine typically involves the following steps:

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale condensation reactions and subsequent purification steps to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following compounds share structural similarities with the target molecule, differing in substituents, molecular complexity, or salt forms:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Physical State Notable Applications/Properties Reference
(Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine C₉H₁₅NS 169.29 Reference compound Liquid Research intermediate
Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride C₈H₁₃NS•HCl 191.70 Methyl group instead of propan-2-yl; HCl salt Solid (powder) Improved solubility via salt formation
Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride C₁₀H₁₇NS•HCl 220.78 Ethyl substituent; HCl salt Solid Enhanced stability
{[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine C₁₅H₁₉NS 245.40 Bulky phenyl ring with methyl and thiophen-3-yl Not reported Potential for receptor binding studies
2-Methyl-1-(thiophen-3-yl)propan-1-amine C₈H₁₃NS 155.26 Methyl branch on carbon adjacent to amine Not reported Steric hindrance effects
N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine C₂₀H₂₃NOS 333.47 Naphthyloxy and 2-thienyl groups; dimethylamine Brown oil (purified) Intermediate for Duloxetine hydrochloride

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., methyl and ethyl analogs) exhibit higher aqueous solubility due to ionic character . The target compound, lacking a salt form, likely has lower polarity.
  • Lipophilicity : Compounds with aromatic systems (e.g., phenyl or naphthyl groups) show increased lipophilicity, enhancing membrane permeability but reducing solubility .

Biological Activity

(Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propan-2-yl group linked to a thiophene ring through an ethyl chain. This structure allows for diverse interactions with biological molecules, enhancing its potential as a pharmacological agent.

Interaction with Enzymes and Proteins

Research indicates that (Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine may act as a norepinephrine-dopamine reuptake inhibitor . This suggests its potential utility in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD) by modulating neurotransmitter levels in the brain.

Cellular Effects

The compound's ability to inhibit the reuptake of norepinephrine and dopamine implies significant effects on neuronal signaling pathways. This could lead to enhanced mood and cognitive functions, making it a candidate for further therapeutic exploration.

Molecular Targets

The primary mechanism involves binding to specific receptors and enzymes, which alters their activity. The compound may engage in interactions that lead to enzyme inhibition or activation, influencing various biological processes.

Pathways Involved

The exact metabolic pathways remain under investigation, but it is hypothesized that the compound is metabolized into active metabolites such as thiopropamine and 4-hydroxymethiopropamine, which may also contribute to its pharmacological effects.

Case Studies and Experimental Evidence

A study examined similar thiophene derivatives, highlighting their potential as human monoamine oxidase (hMAO) inhibitors . These compounds demonstrated selective inhibition of the MAO-B isoform, which is crucial for dopamine metabolism. The study utilized molecular docking techniques to predict binding interactions, suggesting that structural modifications could enhance activity .

CompoundhMAO-B Inhibition (IC50 µM)Selectivity
PM40.5High
PM50.7Moderate
PM60.9Moderate

This table summarizes the inhibition potency of various derivatives, indicating that structural features significantly influence biological activity.

Potential Therapeutic Applications

Given its profile, (Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine could be explored for several therapeutic applications:

  • Neurodegenerative Diseases : Its interaction with neurotransmitter systems positions it as a candidate for treating conditions like Parkinson's disease .
  • Mood Disorders : As a norepinephrine-dopamine reuptake inhibitor, it may have applications in managing depression and anxiety disorders.

Q & A

Q. Table 1: Synthetic Routes and Key Parameters

MethodReagents/ConditionsYield (%)Reference
Reductive AminationNaBH₄, THF, 24h, RT72–85
Nucleophilic SubstitutionIsopropyl bromide, K₂CO₃, MeCN, 80°C65–78

Advanced: How can researchers resolve discrepancies in crystallographic data for this compound across different studies?

Answer:
Discrepancies often arise from polymorphism, solvent inclusion, or refinement errors. Use the SHELX suite (e.g., SHELXL for refinement) to validate hydrogen bonding networks and torsional angles . For instance, emphasizes iterative refinement cycles and validation tools (e.g., R-factor analysis) to address outliers. Cross-check with spectroscopic data (e.g., NMR coupling constants) to confirm stereochemistry .

Basic: What spectroscopic and chromatographic methods are optimal for characterizing (Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine?

Answer:

  • NMR : ¹H/¹³C NMR in CDCl₃ identifies thiophene protons (δ 6.8–7.2 ppm) and isopropyl methyl groups (δ 1.0–1.2 ppm) .
  • Mass Spectrometry : ESI-MS (m/z 169.29 [M+H]⁺) confirms molecular weight .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) achieve >95% purity .

Advanced: How to design experiments to address contradictory biological activity reports for thiophene-containing amines?

Answer:
Contradictions may stem from assay variability (e.g., cell lines, concentrations) or impurity profiles. Design dose-response studies (0.1–100 µM) with standardized assays (e.g., enzyme inhibition assays for acetylcholinesterase). Include structural analogs (e.g., ’s pyrazole derivatives) as controls to isolate thiophene-specific effects . Use molecular docking (AutoDock Vina) to compare binding modes with targets like serotonin receptors, as seen in ’s analysis of fenfluramine analogs.

Basic: What are the stability and storage recommendations for this compound?

Answer:
The compound is sensitive to oxidation and humidity. Store at 4°C under argon in amber vials. Stability tests (TGA/DSC) indicate decomposition >150°C. Use within 6 months; monitor purity via HPLC .

Advanced: How to optimize computational models for predicting the compound’s lipophilicity and membrane permeability?

Answer:
Use QSPR models with descriptors like logP (calculated: 2.1) and topological polar surface area (TPSA: 35 Ų). Validate with experimental octanol-water partition coefficients (logD ~1.8) . notes the difluorophenyl group’s role in enhancing lipophilicity—apply similar fragment-based approaches to thiophene derivatives.

Basic: What are the safety and handling protocols for this amine derivative?

Answer:
Wear nitrile gloves and goggles. Avoid inhalation (use fume hoods). No SDS is publicly available, but analogous compounds () suggest LD₅₀ >500 mg/kg (oral, rat). Neutralize spills with 10% acetic acid .

Advanced: How to analyze regioselectivity challenges in modifying the thiophene ring?

Answer:
Thiophene’s electron-rich C2/C5 positions favor electrophilic substitution. Use DFT calculations (Gaussian 16) to compare transition states for C3 vs. C2 functionalization. Experimental data () show C3-substitution predominates with directing groups like methyl .

Basic: What databases provide reliable structural and toxicological data for this compound?

Answer:

  • PubChem : CID 53274965 (experimental InChIKey: ALZOQYQLEFEYAB-UHFFFAOYSA-N) .
  • ECHA : Use registration numbers (e.g., CAS 1250599-64-4) for regulatory data .

Advanced: How to reconcile conflicting solubility data in polar vs. nonpolar solvents?

Answer:
Perform ternary phase diagrams (water/ethanol/hexane) to map solubility. notes moderate solubility in ethanol (50 mg/mL) but poor in hexane (<5 mg/mL). Use Hansen solubility parameters (δD=18.1, δP=4.2, δH=6.5 MPa¹/²) to predict solvent compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine
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(Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine

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